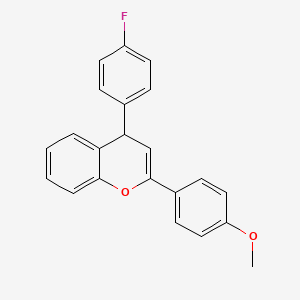![molecular formula C23H22O2S B11606095 1-[4-(2-methylphenyl)-2-(thiophen-2-yl)-4H-chromen-3-yl]propan-1-ol](/img/structure/B11606095.png)
1-[4-(2-methylphenyl)-2-(thiophen-2-yl)-4H-chromen-3-yl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-methylphenyl)-2-(thiophen-2-yl)-4H-chromen-3-yl]propan-1-ol is a complex organic compound that features a unique combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-methylphenyl)-2-(thiophen-2-yl)-4H-chromen-3-yl]propan-1-ol typically involves multi-step organic reactions. One common method involves the condensation of 2-methylphenyl and thiophen-2-yl derivatives with chromen-3-yl intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. Industrial production may also incorporate advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction rates and product yields.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-methylphenyl)-2-(thiophen-2-yl)-4H-chromen-3-yl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Functional groups on the aromatic rings can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[4-(2-methylphenyl)-2-(thiophen-2-yl)-4H-chromen-3-yl]propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 1-[4-(2-methylphenyl)-2-(thiophen-2-yl)-4H-chromen-3-yl]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Thiopropamine: An analogue with a thiophene ring, known for its stimulant effects.
Thiothinone: A beta-keto substituted analog of methiopropamine, used as a designer drug.
Uniqueness
1-[4-(2-methylphenyl)-2-(thiophen-2-yl)-4H-chromen-3-yl]propan-1-ol stands out due to its unique combination of aromatic rings and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H22O2S |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
1-[4-(2-methylphenyl)-2-thiophen-2-yl-4H-chromen-3-yl]propan-1-ol |
InChI |
InChI=1S/C23H22O2S/c1-3-18(24)22-21(16-10-5-4-9-15(16)2)17-11-6-7-12-19(17)25-23(22)20-13-8-14-26-20/h4-14,18,21,24H,3H2,1-2H3 |
InChI Key |
GTZVMLBDLMWVMM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(OC2=CC=CC=C2C1C3=CC=CC=C3C)C4=CC=CS4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11606015.png)
![ethyl 1-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-3-carboxylate](/img/structure/B11606021.png)
![4-[(3,5-dimethylphenyl)amino]-2H-chromen-2-one](/img/structure/B11606028.png)
![2-({(E)-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]methylidene}amino)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B11606048.png)
![N'-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide](/img/structure/B11606055.png)
![(5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11606064.png)
![ethyl (5Z)-2-[(4-chlorophenyl)amino]-4-oxo-5-(pyridin-2-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11606068.png)
![2-{(4Z)-4-[3-methoxy-2-(propan-2-yloxy)benzylidene]-2,5-dioxoimidazolidin-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B11606070.png)
![Ethyl 4-[3-(4-chlorophenoxy)-2-(4-ethoxyphenyl)-4-oxoazetidin-1-yl]benzoate](/img/structure/B11606071.png)
![4,6-Bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl dibutylcarbamodithioate](/img/structure/B11606078.png)
![(2Z)-6-benzyl-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11606080.png)

![3-(4-bromophenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11606092.png)
![2-[(5Z)-6-oxo-5-(3,4,5-trimethoxybenzylidene)-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11606097.png)
